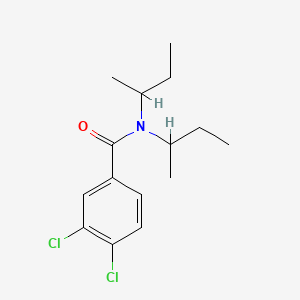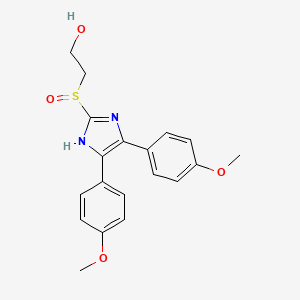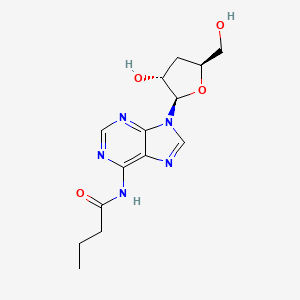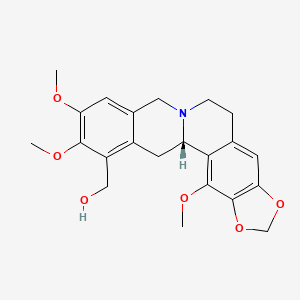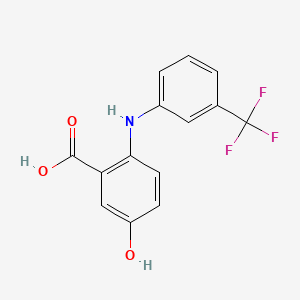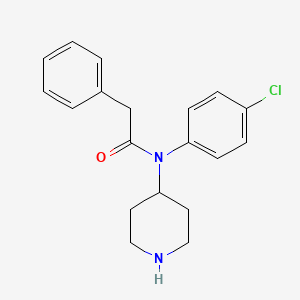
Fluoroimide
概要
説明
Fluoroimide is an organic compound that is used in a variety of scientific research applications. It is a fluorinated imide and is an important reagent for the synthesis of organic molecules, biochemicals, and pharmaceuticals. This compound has been used in a wide range of scientific applications and is an important tool in the laboratory.
科学的研究の応用
Fluorouracil in Cancer Treatment
Fluorouracil, a key example of a fluoroimide compound, is extensively used in cancer therapy. It operates by inhibiting DNA synthesis, primarily affecting rapidly dividing cells, like those in tumors. While its exact mechanism of action is complex, it's clear that fluorouracil plays a significant role in cancer treatment, particularly for colon, breast, and skin cancers (Diasio & Harris, 1989).
Investigating Gastrointestinal Tract Responses
Studies have explored the effects of fluorouracil on the gastrointestinal tract, given its significant impact on rapidly growing tissues. This research is crucial in understanding the drug's toxicity and improving therapeutic approaches (Muggia et al., 1963).
Advances in Pharmacokinetic Monitoring
Innovations in pharmacokinetic monitoring, such as using NMR to track fluorouracil metabolism in vivo, have provided valuable insights. This approach enables a non-invasive and detailed understanding of the drug's distribution and metabolic pathways, enhancing the effectiveness of cancer treatments (Stevens et al., 1984).
Genotype-Guided Dose Individualization
Research has focused on individualizing fluorouracil therapy based on patient genetics, specifically targeting the DPYD gene variants. This approach aims to optimize dosing and minimize toxicity, potentially transforming fluoropyrimidine-based cancer treatments (Henricks et al., 2018).
Fluorouracil in Ophthalmic Applications
Fluorouracil has found applications in ophthalmic practice, such as in surgeries for glaucoma, pterygium, and ocular surface malignancies. Its ability to inhibit fibroblastic proliferation is particularly useful in these contexts (Abraham et al., 2012).
Biochemical Modulation in Cancer Therapy
Studies have explored combining fluorouracil with biochemical modulators like N-(phosphonacetyl)-L-aspartic acid (PALA) to enhance its therapeutic effects. This research is pivotal in understanding how to increase the efficacy of fluorouracil in cancer treatments (Casper et al., 1983).
Investigating Mechanisms of Toxicity
Research into the biochemical basis of fluorouracil's neurotoxicity has provided insights into its adverse effects, such as inhibition of the Krebs cycle. Understanding these mechanisms is crucial for developing safer chemotherapy protocols (Koenig & Patel, 1970).
Cardiotoxicity of Fluorouracil
Cardiotoxicity is a significant concern with fluorouracil therapy. Research into this aspect has been aimed at understanding the risk factors, detection methods, and management strategies for this potentially life-threatening complication (Aziz et al., 1998).
Biochemical and Pharmacological Properties
The biochemical and pharmacological properties of fluorouracil have been extensively studied, including its conversion at the nucleotide level and its main mechanisms of action. These insights are fundamental for optimizing its use in clinical settings (Pinedo & Peters, 1988).
Fluorouracil-Induced Cardiomyopathy
Cardiomyopathy is a recognized adverse effect of fluorouracil. Research into this area is crucial for identifying risk factors and developing management strategies to mitigate this serious side effect (Thalambedu & Khan, 2019).
Upfront Genotyping for Therapy Personalization
Upfront genotyping of DPYD*2A has been proposed to personalize fluoropyrimidine therapy. This approach aims to improve patient safety by adjusting doses based on individual genetic profiles (Deenen et al., 2016).
Neurotoxicity Induced by Fluorouracil
Fluorouracil-induced neurotoxicity, including rare symptoms like aphasia, has been a subject of study. Understanding these neurological effects is important for safer chemotherapy regimens (Bofill et al., 2000).
Dihydropyrimidine Dehydrogenase Deficiency and Toxicity
Dihydropyrimidine dehydrogenase deficiency is a critical factor in understanding the severe toxicity associated with fluorouracil. Research in this area is essential for developing more personalized and safer chemotherapy approaches (Shehata et al., 1999).
Pharmacologic Study with Eniluracil
Pharmacologic studies combining fluorouracil with eniluracil have focused on determining safe dose levels and understanding the combined effects on drug pharmacokinetics (Schilsky et al., 1998).
Personalizing Anticancer Chemotherapy
Efforts to individualize anticancer chemotherapy with fluorouracil involve assessing dihydropyrimidine dehydrogenase activity and adjusting doses accordingly. This personalization aims to balance efficacy and toxicity (Ploylearmsaeng et al., 2006).
Gastrointestinal Toxicity Mechanisms
Studies on the mechanisms of gastrointestinal toxicity induced by fluorouracil and related compounds in mice have provided insights into how these drugs affect the gastrointestinal system. Understanding these mechanisms is key to managing and mitigating adverse effects (Houghton et al., 1979).
Cardiotoxicity in Fluoropyrimidine Therapy
Research on fluoropyrimidine-induced cardiotoxicity has explored pathogenetic models, risk factors, and potential treatments. This work is crucial in understanding and managing the cardiac risks associated with these drugs (Depetris et al., 2018).
Safety and Hazards
作用機序
Target of Action
Fluoroimide, also known as fluoromide, is a synthetic compound that was primarily used as a multi-use foliar fungicide . It was mainly used to control a range of common fruit diseases . The primary targets of this compound are the spores of the fungi causing these diseases .
Mode of Action
This compound exhibits both protective and curative activity, and its primary mode of action is the inhibition of spore germination . This means that this compound prevents the spores of the fungi from developing into mature fungi, thereby stopping the spread of the fungal disease.
Biochemical Pathways
It is known that this compound interferes with the normal life cycle of fungi by inhibiting spore germination . This disruption in the life cycle of the fungi prevents them from spreading and causing further damage.
Pharmacokinetics
It is known that this compound was applied topically as a foliar spray, suggesting that it was likely absorbed directly through the leaves of the plants . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The primary result of this compound’s action is the prevention of fungal diseases in various crops. By inhibiting spore germination, this compound stops the spread of the fungi, thereby protecting the plants from disease . This leads to healthier plants and potentially higher crop yields.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the effectiveness of this compound . Additionally, temperature and humidity may also play a role in the stability and efficacy of this compound . .
生化学分析
Biochemical Properties
Fluoroimide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in fungal and pest metabolism. It inhibits key enzymes in the metabolic pathways of these organisms, leading to their death. This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are crucial for detoxification processes in fungi and pests .
Cellular Effects
This compound affects various types of cells by disrupting cellular processes. In fungal cells, it inhibits the synthesis of essential sterols, leading to cell membrane instability and cell death. In pest cells, this compound interferes with neurotransmitter function, causing paralysis and death. These effects are mediated through the inhibition of specific enzymes and disruption of cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of target enzymes, inhibiting their activity. This binding prevents the normal substrate from accessing the enzyme, leading to a buildup of toxic intermediates and eventual cell death. This compound also affects gene expression by altering the transcription of genes involved in detoxification and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it exhibits high stability and potency, effectively inhibiting target enzymes. Over time, this compound may degrade, reducing its efficacy. Long-term exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively controls fungal and pest populations without causing significant toxicity. At high doses, this compound can cause adverse effects, including liver and kidney damage, due to its interaction with mammalian detoxification enzymes. Threshold effects are observed, where a certain dosage is required to achieve the desired pesticidal effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to detoxification and stress response. It interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which are involved in the metabolism and excretion of xenobiotics. This compound affects metabolic flux by inhibiting key enzymes, leading to an accumulation of toxic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in detoxification and energy metabolism. Post-translational modifications, such as phosphorylation, may direct this compound to specific compartments within the cell .
特性
IUPAC Name |
3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENDKRRWFURRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058092 | |
| Record name | Fluoroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41205-21-4 | |
| Record name | Fluoroimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41205-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoroimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041205214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoroimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RA6KRO7U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[[cyclopropyl(oxo)methyl]amino]-4-methyl-5-thiazolecarboxamide](/img/structure/B1207331.png)

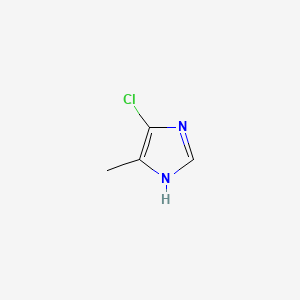
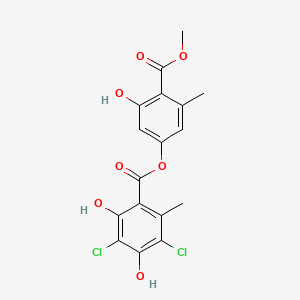
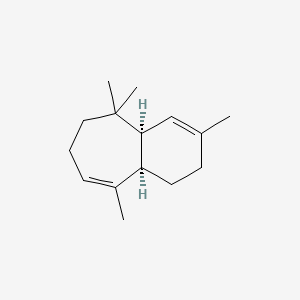
![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)

